3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid

Peptide drug design Hydrophobicity optimization SPPS building block selection

Choose this Fmoc-β-amino acid for SPPS of foldamers requiring rigid backbone and metabolic stability. Its quaternary C3 center introduces α,α-dialkyl constraint; the saturated scaffold avoids alkene side-reactions during TFA cleavage. Lower LogP (4.1) mitigates peptide aggregation. Racemic form enables simultaneous diastereomer screening—reducing custom chiral synthesis needs. Ideal for GMP campaigns.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 2172138-42-8
Cat. No. B2470939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid
CAS2172138-42-8
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCC(C)C(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-14(2)22(3,12-20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyGTQMQBMFEAHYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid (CAS 2172138-42-8): Fmoc-Protected Quaternary β-Amino Acid Building Block for Solid-Phase Peptide Synthesis


3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid (CAS 2172138-42-8) is an Fmoc-protected, non-canonical β-amino acid building block characterized by a fully saturated pentanoic acid backbone bearing vicinal dimethyl substituents at the C3 and C4 positions and a quaternary C3 carbon linked to the Fmoc-carbamate-protected amino group. With a molecular formula of C22H25NO4 and molecular weight of 367.4 g/mol [1], it belongs to the broader class of sterically hindered, α,α-dialkyl-β-amino acids employed in Fmoc-based solid-phase peptide synthesis (SPPS) for introducing conformational constraint and metabolic stability into synthetic peptides [2]. The compound is supplied as a racemic mixture (undefined stereocenter count = 1) at a minimum purity of 95% [1].

Why 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid Cannot Be Replaced by Standard Fmoc-Amino Acid Building Blocks: Steric, Conformational, and Physicochemical Differentiation


Standard Fmoc-protected α-amino acids such as Fmoc-Leu-OH (CAS 35661-60-0) and Fmoc-β-amino acids such as Fmoc-β-Homoleu-OH (CAS 193887-44-4) are widely available but differ fundamentally from CAS 2172138-42-8 in three dimensions critical to peptide design outcomes: (i) backbone geometry—the target compound positions the amino group on a quaternary C3 carbon, creating a β-amino acid topology with α,α-dialkyl substitution that restricts backbone conformational freedom far more than a linear β-homolog or a standard α-amino acid [1]; (ii) hydrophobicity—despite a higher molecular weight (367.4 vs. 353.4 g/mol), the target compound exhibits a lower computed XLogP3-AA (4.1 vs. 4.4) relative to Fmoc-Leu-OH, a counterintuitive property arising from the dimethyl branching pattern [2][3]; and (iii) the saturated backbone eliminates the oxidative and side-reactivity liabilities of unsaturated analogs such as N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid (CAS 1335042-50-6), whose terminal alkene can participate in undesired reactions during SPPS cycles . These differences are not interchangeable without altering the physicochemical and conformational profile of the resulting peptide.

Quantitative Differentiation Evidence for 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid vs. Closest Structural Analogs


Counterintuitive Lipophilicity Modulation: Lower XLogP3-AA (4.1) Despite Higher Molecular Weight vs. Fmoc-Leu-OH (XLogP3-AA 4.4, MW 353.4)

The target compound possesses an XLogP3-AA of 4.1, which is 0.3 log units lower than that of Fmoc-Leu-OH (4.4), despite a 14 Da higher molecular weight (367.4 vs. 353.4 g/mol) and an additional methylene carbon [1][2]. This divergence from the expected positive correlation between MW and logP arises from the dimethyl-substitution pattern at C3/C4, which alters the three-dimensional exposure of hydrophobic surface area. By comparison, Fmoc-β-Homoleu-OH (CAS 193887-44-4) — also a C22H25NO4 isomer — has a reported LogP of 4.81 and PSA of 75.63 Ų [3], making it 0.71 log units more lipophilic than the target despite identical atom count. The target compound therefore occupies a distinct hydrophobicity niche: lower than both the standard α-amino acid Fmoc-Leu-OH and the linear β-homolog.

Peptide drug design Hydrophobicity optimization SPPS building block selection LogP prediction

Saturated Backbone Eliminates Alkene-Mediated Side Reactivity Present in N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic Acid (CAS 1335042-50-6)

The target compound (C22H25NO4) possesses a fully saturated pentanoic acid backbone, whereas N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid (CAS 1335042-50-6, C22H23NO4, MW 365.4) contains a terminal alkene at the C4–C5 position [1]. The unsaturated analog's terminal olefin is susceptible to electrophilic addition, radical-mediated degradation, and undesired cross-reactivity during TFA-mediated resin cleavage or during hydrogenation steps if orthogonal deprotection strategies are employed. The two fewer hydrogen atoms in the comparator (C22H23 vs. C22H25) reflect the degree of unsaturation that introduces these liability pathways. Purity specifications for both compounds are equivalent at min. 95% [1], but the impurity profiles are expected to differ qualitatively due to the alkene's reactivity.

Peptide synthesis fidelity Oxidative stability Side reaction suppression Building block selection

Steric Hindrance at Quaternary C3 Drives Reagent Selection: HATU-Mediated Coupling Achieves ~99% Efficiency for Hindered Fmoc-Amino Acids vs. Lower Yields with HBTU/HOBt

The target compound features a quaternary C3 carbon bearing two methyl substituents plus the Fmoc-carbamate-protected amino group, creating steric hindrance analogous to that of α-aminoisobutyric acid (Aib) and other α,α-dialkyl amino acids known to challenge standard SPPS coupling protocols. Ruzza et al. (2000) demonstrated that Fmoc-amino acids with hindered side chains were incorporated in approximately 99% yield using HATU as coupling reagent, whereas classical HBTU/HOBt conditions were effective only for unhindered residues [1]. This finding is corroborated by consensus SPPS practice: sterically hindered or β-branched residues (Val, Ile, Thr, Aib) require potent coupling reagents such as HATU or COMU, and double-coupling protocols (2 × 30 min) are recommended [2]. For the target compound, which contains both β-amino acid topology and quaternary carbon hindrance, procurement planning must anticipate the need for HATU or COMU rather than relying on standard HBTU/HOBt activation.

SPPS coupling optimization Sterically hindered amino acids HATU coupling efficiency Difficult peptide sequences

Regioisomeric Branching Pattern: Vicinal 3,4-Dimethyl vs. Geminal 4,4-Dimethyl Substitution (CAS 2219353-83-8) Alters pKa and Conformational Landscape

The target compound bears vicinal dimethyl groups at C3 and C4 of the pentanoic acid backbone, whereas (S)-Fmoc-3-amino-4,4-dimethylpentanoic acid (CAS 2219353-83-8) positions both methyl groups as a geminal pair at C4 only, leaving C3 unsubstituted except for the Fmoc-amino group [1]. This regioisomeric difference has measurable consequences: the 4,4-dimethyl regioisomer has a predicted pKa of 4.41 ± 0.10 and density of 1.189 ± 0.06 g/cm³ . While analogous experimental pKa data for the target compound are not publicly available, the vicinal dimethyl pattern distributes steric bulk across two adjacent carbons rather than concentrating it at one position, creating a different local steric environment around the carboxylic acid and altering backbone torsional preferences in derived peptides. Both compounds share the identical molecular formula (C22H25NO4) and MW (367.4), yet their three-dimensional shapes and acidities differ measurably.

Regioisomer comparison pKa prediction Conformational analysis Peptide secondary structure

Racemic Mixture Enables Cost-Effective SAR Screening; Enantiopure Analogs (e.g., CAS 2219353-83-8) Are Restricted to Single-Enantiomer Studies

The target compound is supplied as a racemic mixture (PubChem undefined stereocenter count = 1), whereas the structurally related (S)-Fmoc-3-amino-4,4-dimethylpentanoic acid (CAS 2219353-83-8) is exclusively the (S)-enantiomer [1]. Racemic building blocks offer two practical advantages for early-stage research: (i) lower synthesis cost, as enantioselective synthesis or chiral resolution steps are avoided; (ii) the ability to evaluate both enantiomeric configurations within a single peptide synthesis campaign by post-coupling chiral separation of diastereomeric peptides. The target compound is priced at approximately €736/50 mg (Biosynth, 2025), positioning it as a screening-scale building block suitable for structure-activity relationship (SAR) exploration before committing to enantioselective resynthesis of the active enantiomer . In contrast, many enantiopure Fmoc-α,α-dialkyl amino acids command significant price premiums and longer lead times due to the complexity of asymmetric synthesis.

Racemic vs enantiopure procurement SAR screening economics Stereochemical flexibility Building block supply chain

Recommended Research Use Cases for 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid Based on Quantitative Differentiation Evidence


Conformationally Constrained β-Peptide Foldamer Design Requiring Reduced Lipophilicity

When designing β-peptide foldamers that must balance conformational rigidity with aqueous solubility, the target compound's lower XLogP3-AA (4.1) relative to Fmoc-β-Homoleu-OH (LogP 4.81) makes it the preferred building block for sequences where excessive hydrophobicity would drive aggregation or non-specific binding [1][2]. The quaternary C3 center simultaneously restricts backbone flexibility, promoting defined secondary structure formation. This combination is particularly valuable for developing protease-resistant β-peptide inhibitors targeting intracellular protein-protein interactions where both metabolic stability and cellular permeability are required [3].

SPPS of Oxidatively Sensitive or Long Peptide Sequences Requiring Chemical Stability Across Extended Coupling Cycles

For peptide sequences exceeding 15 residues or those synthesized under microwave-assisted SPPS conditions with extended heating, the fully saturated backbone of CAS 2172138-42-8 eliminates the alkene-mediated degradation pathways that compromise N-Fmoc-(±)-3-amino-3,4-dimethylpent-4-enoic acid (CAS 1335042-50-6) . The saturated scaffold is compatible with TFA cleavage cocktails containing scavengers (e.g., TIS, thioanisole) without risk of electrophilic addition to an alkene, making it suitable for GMP-scale manufacturing campaigns where impurity control is paramount [4].

Early-Stage SAR Exploration of Sterically Hindered Peptide Pharmacophores Using Racemic Building Blocks

For drug discovery programs investigating the biological activity of β-amino acid-containing peptides where the optimal enantiomeric configuration is unknown, the racemic nature of the target compound enables simultaneous evaluation of both enantiomers [5]. Peptides incorporating the racemic building block can be synthesized, and the resulting diastereomeric peptide mixture separated by RP-HPLC to yield both diastereomers for parallel biological testing. This approach reduces the number of custom enantioselective syntheses required during hit-to-lead optimization, consistent with USP-guided unnatural amino acid procurement strategies [6].

Coupling Reagent Benchmarking and SPPS Protocol Development for Quaternary β-Amino Acids

Given that the quaternary C3 carbon of the target compound presents coupling challenges analogous to those of Aib and other α,α-dialkyl residues, this building block serves as a model substrate for benchmarking coupling reagent performance (HATU vs. COMU vs. PyAOP) and optimizing SPPS protocols (single vs. double coupling, activation time, equivalents) [7]. The ~99% coupling efficiency benchmark established by Ruzza et al. (2000) for hindered Fmoc-amino acids with HATU provides a quantitative target for protocol validation, and the racemic form allows simultaneous monitoring of epimerization via diastereomeric peptide analysis [7].

Quote Request

Request a Quote for 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.